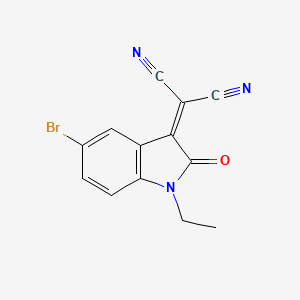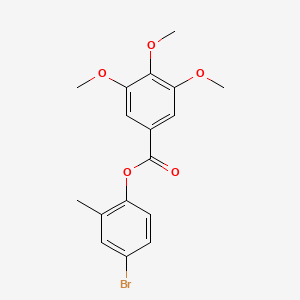
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile is a chemical compound with the molecular formula C12H5BrN2O. It is characterized by a unique structure that includes a bromine atom, an indole ring, and a propanedinitrile group. This compound is known for its stability in organic solvents and its distinctive yellow to orange crystalline appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of isatins with carbon disulfide and dialkyl acetylendicarboxylates in the presence of tributylphosphine, based on the Wittig reaction . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxoindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxoindole derivatives, while substitution reactions can produce a wide range of substituted indole compounds .
Applications De Recherche Scientifique
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific pathways.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate: This compound shares a similar indole structure but differs in its functional groups and overall reactivity.
2-[(5-Bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone: Another related compound with a quinazolinone moiety, offering different biological and chemical properties.
Uniqueness
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile stands out due to its specific combination of functional groups, which confer unique reactivity and stability.
Propriétés
Formule moléculaire |
C13H8BrN3O |
|---|---|
Poids moléculaire |
302.13 g/mol |
Nom IUPAC |
2-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H8BrN3O/c1-2-17-11-4-3-9(14)5-10(11)12(13(17)18)8(6-15)7-16/h3-5H,2H2,1H3 |
Clé InChI |
JIGHJGNWXWJXGK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(=C(C#N)C#N)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12460890.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460894.png)

![(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12460902.png)
![6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12460903.png)
![3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B12460907.png)

![2-(4-{4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12460921.png)
![N-(3-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)benzamide](/img/structure/B12460925.png)
![[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12460933.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide](/img/structure/B12460941.png)
![N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460942.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460945.png)

